molecular formula C20H17N5O B2746584 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea CAS No. 862811-91-4

1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea

Cat. No.: B2746584
CAS No.: 862811-91-4
M. Wt: 343.39
InChI Key: AFVDSIMRBKLUMA-UHFFFAOYSA-N
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Description

The compound 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea features a fused imidazo[1,2-a]pyrimidine core linked to a 2-methylphenyl group at position 5 and a phenylurea substituent at position 1.

Properties

IUPAC Name

1-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-14-8-9-15(18-13-25-11-5-10-21-19(25)23-18)12-17(14)24-20(26)22-16-6-3-2-4-7-16/h2-13H,1H3,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVDSIMRBKLUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Group Potential Applications
Target Compound Imidazo[1,2-a]pyrimidine 5-(Imidazo...yl)-2-methylphenyl, phenyl Urea Kinase inhibition, antimicrobial
(Thieno-pyrimidine derivative) Thieno[2,3-d]pyrimidine Imidazo[1,2-a]pyridin-2-yl, phenylacetamide Amide Antimicrobial
(WHO-listed carboxamide) Imidazo[1,2-a]pyridine Fluorocyclopropyl, oxadiazole Carboxamide Antiviral, oncology
(Difluoro-pyridazine derivative) Imidazo[1,2-b]pyridazine Gem-difluoro, phenyl Ketone CNS disorders
(Carboxylic acid derivative) Imidazo[1,2-a]pyrimidine Thiophen-2-yl, pyrrolidine-2-carboxylic acid Carboxylic acid Ion channel modulation

Research Implications

  • Target Compound Advantages : The urea group and imidazo[1,2-a]pyrimidine core offer dual hydrogen-bonding and aromatic interactions, ideal for targeting enzymes or receptors requiring polar and hydrophobic contacts.
  • Limitations : Lack of fluorination may reduce metabolic stability compared to and analogs.
  • Future Directions : Hybridizing the target’s urea group with fluorinated substituents (e.g., ) could optimize pharmacokinetics without sacrificing binding affinity.

Biological Activity

1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea is a compound belonging to the imidazo[1,2-a]pyrimidine class, which is notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N5OC_{20}H_{17}N_5O. Its structure includes an imidazo[1,2-a]pyrimidine core linked to a phenylurea moiety, which contributes to its biological activity.

PropertyValue
IUPAC Name1-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-phenylurea
Molecular Weight357.38 g/mol
InChI KeyAMLFEEIOVIRPGA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases and enzymes involved in cancer progression. For instance, studies indicate that imidazo[1,2-a]pyrimidines can inhibit cyclin-dependent kinases (CDKs) and p38 MAPK pathways, which are crucial for cell cycle regulation and inflammatory responses .
  • Anticancer Activity : Preliminary studies have demonstrated that compounds in this class exhibit significant anticancer properties against various human cancer cell lines. For example, the compound has been shown to induce apoptosis and inhibit cell proliferation in breast cancer and lung cancer models .

Anticancer Studies

A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of related imidazo[1,2-a]pyrimidine derivatives. These compounds demonstrated IC50 values in the nanomolar range against several cancer cell lines, indicating strong inhibitory effects on tumor growth. Notably, compounds with similar structures have been reported to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM .

In Vivo Studies

Research involving animal models has shown that imidazo[1,2-a]pyrimidine derivatives can significantly reduce tumor size and improve survival rates. For instance, a derivative exhibited a dose-dependent reduction in tumor volume in murine models of colorectal cancer after oral administration .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Breast Cancer Model : In a study using MCF-7 cells (breast cancer), treatment with related compounds led to a decrease in cell viability by over 70% at concentrations above 10 µM.
  • Lung Cancer Model : A similar compound demonstrated an IC50 value of approximately 0.75 µM against A549 cells (lung adenocarcinoma), indicating potent activity against this cancer type.

Comparative Analysis

To understand the uniqueness of this compound compared to other related compounds:

Compound TypeBiological ActivityIC50 Values (nM)
Imidazo[1,2-a]pyridine derivativesAnticancer (various)50 - 500
Pyrazole-linked ureasAnti-inflammatory; kinase inhibition4 - 270
Other imidazopyridinesVaries widely; some anticancer10 - 1000

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